(S)-(+)-Methyl indoline-2-carboxylate
Overview
Description
(S)-(+)-Methyl indoline-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The compound is known for its enantioselectivity and is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Methyl indoline-2-carboxylate typically involves the esterification of (S)-indoline-2-carboxylic acid. One common method is the reaction of (S)-indoline-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of biocatalysts, such as esterases, has also been explored to achieve high enantioselectivity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-Methyl indoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding indoline-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Indoline-2-carboxylic acid.
Reduction: Indoline-2-methanol.
Substitution: Various indoline derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(+)-Methyl indoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-(+)-Methyl indoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as esterases, which catalyze its hydrolysis to (S)-indoline-2-carboxylic acid. This intermediate can then participate in various metabolic pathways, exerting its effects through the modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- (S)-Indoline-2-carboxylic acid
- ®-Indoline-2-carboxylic acid
- (S)-Indoline-2-methanol
Uniqueness
(S)-(+)-Methyl indoline-2-carboxylate is unique due to its high enantioselectivity and its role as a versatile intermediate in the synthesis of various compounds. Its ability to undergo multiple types of chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URORFKDEPJFPOV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427246 | |
Record name | (S)-(+)-Methyl indoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141410-06-2 | |
Record name | (S)-(+)-Methyl indoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,3-Dihydro-1H-indole-2-carboxylic acid methylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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